H-Val-tyr-NH2 hcl
CAS No.: 126712-17-2
Cat. No.: VC0138487
Molecular Formula: C14H22ClN3O3
Molecular Weight: 315.798
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 126712-17-2 |
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Molecular Formula | C14H22ClN3O3 |
Molecular Weight | 315.798 |
IUPAC Name | (2S)-2-amino-N-[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]-3-methylbutanamide;hydrochloride |
Standard InChI | InChI=1S/C14H21N3O3.ClH/c1-8(2)12(15)14(20)17-11(13(16)19)7-9-3-5-10(18)6-4-9;/h3-6,8,11-12,18H,7,15H2,1-2H3,(H2,16,19)(H,17,20);1H/t11-,12-;/m0./s1 |
Standard InChI Key | JOFIBNRLJULPTC-FXMYHANSSA-N |
SMILES | CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N)N.Cl |
Introduction
Chemical Structure and Properties
H-Val-Tyr-NH2 HCl is a dipeptide consisting of L-valine (Val) and L-tyrosine (Tyr) with an amide group at the C-terminus, presented as a hydrochloride salt. The compound possesses clearly defined stereochemistry that plays a crucial role in its biological activity and interactions.
Physical and Chemical Characteristics
H-Val-Tyr-NH2 HCl exhibits specific chemical properties that distinguish it from other peptide compounds. These properties are summarized in the table below:
The compound's structural configuration, featuring two defined stereocenters, is crucial for its specific biochemical interactions. The hydrochloride salt form significantly enhances its water solubility, making it more suitable for various research applications .
Structural Features
H-Val-Tyr-NH2 HCl contains several key structural elements that contribute to its biological activity:
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The L-valine residue provides a hydrophobic side chain with a branched structure.
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The L-tyrosine residue contributes an aromatic ring with a hydroxyl group, capable of forming hydrogen bonds.
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The amide group at the C-terminus can participate in hydrogen bonding interactions.
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The protonated amino group at the N-terminus, stabilized by the chloride counterion, enhances water solubility and can interact with negatively charged groups in biological systems .
This specific combination of structural features allows the molecule to interact with various biological targets, potentially influencing enzymatic reactions and receptor-mediated processes.
Synthesis Methods
The synthesis of H-Val-Tyr-NH2 HCl typically employs solid-phase peptide synthesis (SPPS) techniques, which allow for precise control over the peptide sequence and configuration. The general synthesis pathway involves several key steps:
Solid-Phase Peptide Synthesis
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Attachment of the first amino acid (tyrosine derivative) to a solid support resin
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Deprotection of the amino group of the attached amino acid
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Coupling of the second amino acid (valine derivative) using coupling reagents
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Cleavage of the dipeptide from the resin
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Formation of the C-terminal amide group
The synthesis typically employs protecting groups for the reactive side chains, particularly the hydroxyl group of tyrosine, to prevent unwanted side reactions. Various coupling reagents such as DIC (N,N'-diisopropylcarbodiimide) and HOBt (1-hydroxybenzotriazole) may be used to facilitate the formation of the peptide bond.
Research Applications
H-Val-Tyr-NH2 HCl has numerous applications in scientific research, particularly in biochemistry, pharmacology, and drug development fields.
Peptide Synthesis
H-Val-Tyr-NH2 HCl serves as an important building block in the synthesis of larger peptides. Its defined stereochemistry and functional groups make it valuable for creating peptides with specific biological activities. Researchers can incorporate this dipeptide into peptide chains to:
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Enhance binding specificity to target receptors
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Improve the stability of the resulting peptides
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Modify the pharmacokinetic properties of peptide-based therapeutics
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Create peptide libraries for screening biological activities
Drug Development
The compound plays significant roles in pharmaceutical research and drug development processes:
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Lead Compound Identification: H-Val-Tyr-NH2 HCl may serve as a starting point for the development of peptide-based drugs targeting specific receptors or enzymes.
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Structure-Activity Relationship Studies: Modifications to this basic dipeptide structure help researchers understand how structural changes affect biological activity.
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Peptide Therapeutics: The compound may contribute to the development of peptide-based drugs for various conditions, particularly those involving neurological pathways.
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Drug Delivery Systems: It may be utilized in the development of peptide-conjugated drug delivery systems for targeted therapy .
Biochemical Research
In fundamental biochemical research, H-Val-Tyr-NH2 HCl serves several important functions:
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Receptor Binding Studies: The compound can be used to probe specific receptor binding sites and characterize their interactions.
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Enzyme Inhibition Assays: Researchers may employ it to study enzyme kinetics and inhibition mechanisms.
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Peptide-Receptor Interaction Models: The compound helps in developing and refining models of how peptides interact with various biological receptors .
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Structure-Function Analysis: By studying how this dipeptide interacts with biological systems, researchers gain insights into the fundamental principles of peptide-based signaling and recognition .
Storage Condition | Stability Period | Notes |
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Powder form at -20°C | Up to 3 years | Preferred long-term storage condition |
Powder form at 4°C | Up to 2 years | Suitable for medium-term storage |
In solvent at -80°C | Up to 6 months | For prepared solutions |
In solvent at -20°C | Up to 1 month | For working solutions |
When preparing solutions of H-Val-Tyr-NH2 HCl, DMSO is often the preferred solvent for creating stock solutions. For compounds that are difficult to dissolve, gentle heating or sonication may facilitate dissolution. Prepared solutions should be aliquoted to minimize freeze-thaw cycles and stored at appropriate temperatures based on the intended usage timeframe .
Current Research Trends and Future Perspectives
Current research involving H-Val-Tyr-NH2 HCl and related dipeptides focuses on several promising areas:
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Receptor-Specific Targeting: Researchers are exploring how modifications to the basic dipeptide structure can enhance specificity for particular receptor subtypes, potentially leading to more targeted therapeutic approaches.
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Peptide-Based Drug Development: The growing field of peptide therapeutics continues to investigate compounds like H-Val-Tyr-NH2 HCl as potential starting points for developing drugs with improved efficacy and reduced side effects.
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Bioactive Peptide Discovery: Systematic studies of dipeptides and their derivatives may reveal new bioactive compounds with unique pharmacological properties.
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Structural Optimization: Research aims to optimize the structure of peptides like H-Val-Tyr-NH2 HCl to improve their stability, bioavailability, and potency for various applications .
Future research directions may include:
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